![molecular formula C17H20ClNO3 B13847736 Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aposcopolamine Hydrochloride Salt, also known as Benzeneacetic acid, α-methylene-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo [3.3.1.02,4]non-7-yl ester hydrochloride, is a bio-active isolate of Datura ferox and several species of Physochlaina . It belongs to the Nightshade family, Solanaceae, where tropane alkaloids are frequently found . The compound has a molecular formula of C17H19NO3·ClH and a molecular weight of 321.80 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aposcopolamine Hydrochloride Salt can be synthesized through the esterification of apohyoscine with benzeneacetic acid. The reaction typically involves the use of a suitable acid catalyst under controlled temperature conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of Aposcopolamine Hydrochloride Salt involves the extraction of apohyoscine from plant sources such as Datura ferox. The extracted apohyoscine is then subjected to esterification with benzeneacetic acid, followed by purification and crystallization to obtain the hydrochloride salt form .
Types of Reactions:
Oxidation: Aposcopolamine Hydrochloride Salt can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to its corresponding alcohol derivatives under suitable reducing conditions.
Substitution: Aposcopolamine Hydrochloride Salt can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Aposcopolamine Hydrochloride Salt has diverse applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the study of tropane alkaloids.
Biology: The compound is studied for its bioactive properties and its role in plant defense mechanisms.
Medicine: Aposcopolamine Hydrochloride Salt is investigated for its potential therapeutic effects, particularly in the treatment of motion sickness and postoperative nausea.
Mécanisme D'action
Aposcopolamine Hydrochloride Salt exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . This antagonism leads to the inhibition of parasympathetic nervous system activity, resulting in therapeutic effects such as the prevention of nausea and vomiting . The compound mimics the natural neurotransmitter acetylcholine, blocking its action at the receptor sites .
Comparaison Avec Des Composés Similaires
Scopolamine: A tropane alkaloid with similar anticholinergic effects, used for the treatment of motion sickness and postoperative nausea.
Hyoscyamine: Another tropane alkaloid with anticholinergic properties, used for gastrointestinal disorders.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic effects.
Uniqueness: Aposcopolamine Hydrochloride Salt is unique due to its specific ester structure and its bioactive properties derived from plant sources. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .
Propriétés
Formule moléculaire |
C17H20ClNO3 |
|---|---|
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H/t12?,13-,14+,15-,16+; |
Clé InChI |
QAVHVYYGPPOIEY-KNQPDFRMSA-N |
SMILES isomérique |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl |
SMILES canonique |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


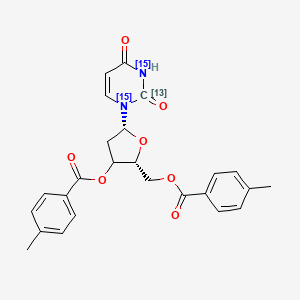
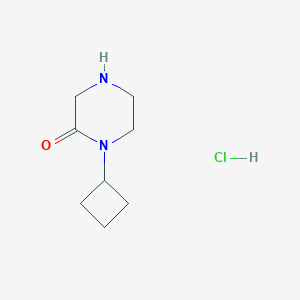
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
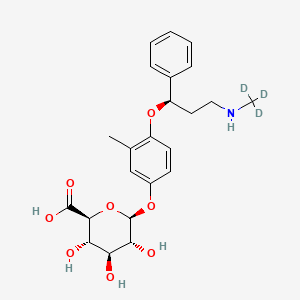
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)

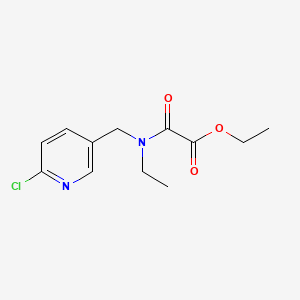
![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)


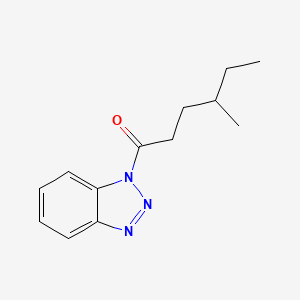
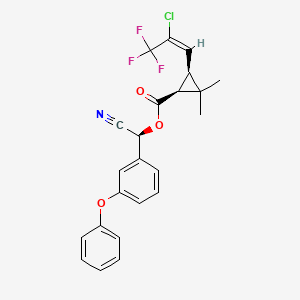
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
